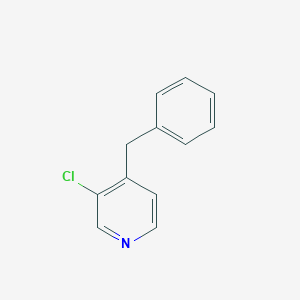
4-Benzyl-3-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-3-chloropyridine is an organohalide compound that belongs to the class of chloropyridines It is characterized by the presence of a benzyl group attached to the fourth position and a chlorine atom attached to the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-chloropyridine typically involves the chlorination of 4-benzylpyridine. One common method is the reaction of 4-benzylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-Benzylpyridine+SOCl2→this compound+SO2+HCl
Another method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-3-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of 4-benzyl-3-aminopyridine, 4-benzyl-3-thiopyridine, etc.
Oxidation: Formation of this compound N-oxide, benzyl alcohol, benzaldehyde.
Reduction: Formation of 4-benzylpiperidine.
Applications De Recherche Scientifique
4-Benzyl-3-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Benzyl-3-chloropyridine depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. The benzyl group can participate in various reactions, such as oxidation or reduction, depending on the conditions and reagents used.
Comparaison Avec Des Composés Similaires
4-Benzyl-3-chloropyridine can be compared with other chloropyridine derivatives such as:
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Used in the construction of organic compounds during chemical synthesis.
4-Chloropyridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
138823-81-1 |
|---|---|
Formule moléculaire |
C12H10ClN |
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
4-benzyl-3-chloropyridine |
InChI |
InChI=1S/C12H10ClN/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clé InChI |
CONPZSMMPSXXNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)


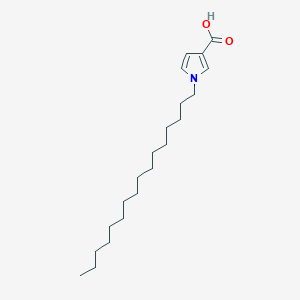
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
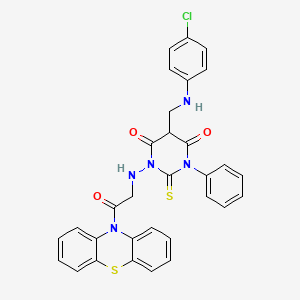
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
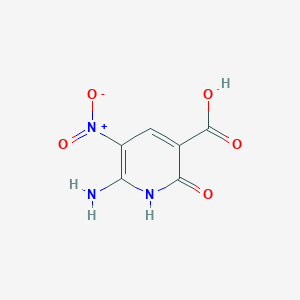
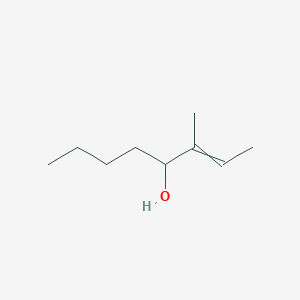
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
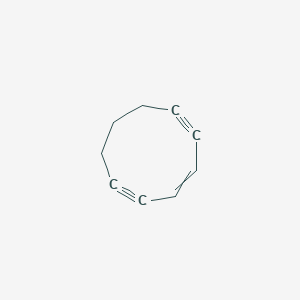
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
